5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride
CAS No.: 1344360-41-3
Cat. No.: VC2948068
Molecular Formula: C10H12BrClO4S
Molecular Weight: 343.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1344360-41-3 |
|---|---|
| Molecular Formula | C10H12BrClO4S |
| Molecular Weight | 343.62 g/mol |
| IUPAC Name | 5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C10H12BrClO4S/c1-2-15-5-6-16-9-4-3-8(11)7-10(9)17(12,13)14/h3-4,7H,2,5-6H2,1H3 |
| Standard InChI Key | HNOISOIMHSYWOJ-UHFFFAOYSA-N |
| SMILES | CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
| Canonical SMILES | CCOCCOC1=C(C=C(C=C1)Br)S(=O)(=O)Cl |
Introduction
Structural Characteristics and Identification
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride is characterized by a complex molecular structure featuring a benzene ring substituted with a bromine atom, an ethoxyethoxy group, and a sulfonyl chloride moiety. The compound is formally identified by the following parameters:
Chemical Identifiers
The compound is uniquely identified through several standard chemical identifiers as shown in Table 1:
| Identifier | Value |
|---|---|
| CAS Number | 1344360-41-3 |
| IUPAC Name | 5-bromo-2-(2-ethoxyethoxy)benzenesulfonyl chloride |
| Molecular Formula | C₁₀H₁₂BrClO₄S |
| Molecular Weight | 343.63 g/mol |
| MDL Number | MFCD17301509 |
| PubChem CID | 62104374 |
Structural Notation
For computational chemistry and database purposes, the compound can be represented through various structural notations:
Physical and Chemical Properties
Basic Physical Properties
The compound typically appears as a powder at standard conditions and requires specific storage conditions to maintain stability .
Spectroscopic Properties
Spectroscopic data provides valuable insights into the compound's structure and behavior. Predicted collision cross-section (CCS) measurements, which are valuable for mass spectrometry applications, have been calculated for various adducts of the compound as shown in Table 2:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 342.94011 | 154.2 |
| [M+Na]+ | 364.92205 | 157.3 |
| [M+NH4]+ | 359.96665 | 158.1 |
| [M+K]+ | 380.89599 | 156.2 |
| [M-H]- | 340.92555 | 153.3 |
| [M+Na-2H]- | 362.90750 | 156.7 |
| [M]+ | 341.93228 | 153.8 |
| [M]- | 341.93338 | 153.8 |
These collision cross-section values provide important information for analytical chemistry applications, particularly for identification and characterization using ion mobility spectrometry coupled with mass spectrometry .
Synthetic Applications and Research Relevance
General Applications
5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serves as a valuable synthetic intermediate in organic chemistry due to its reactive sulfonyl chloride group. Its primary applications include:
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Serving as a building block in organic synthesis
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Acting as a reagent in the preparation of sulfonamides
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Functioning as an intermediate in pharmaceutical development
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Contributing to the synthesis of complex molecular structures
Reaction Patterns
The sulfonyl chloride functionality makes this compound particularly useful in nucleophilic substitution reactions. The typical reactions include:
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Formation of sulfonamides through reaction with amines
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Production of sulfonate esters through reaction with alcohols
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Participation in coupling reactions for the synthesis of more complex structures
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride exist, differing primarily in the ether substituent pattern. Table 3 provides a comparative analysis of these related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Difference |
|---|---|---|---|---|
| 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride | 1344360-41-3 | C₁₀H₁₂BrClO₄S | 343.63 | Reference compound |
| 5-Bromo-2-ethoxybenzene-1-sulfonyl chloride | 379255-01-3 | C₈H₈BrClO₃S | 299.57 | Lacks the additional ethoxy unit |
| 5-Bromo-2-(2-methoxyethoxy)benzene-1-sulfonyl chloride | 1247381-44-7 | C₉H₁₀BrClO₄S | 329.60 | Has methoxy instead of ethoxy terminal group |
| 5-Bromo-2-methoxybenzene-1-sulfonyl chloride | 23095-05-8 | C₇H₆BrClO₃S | 285.54 | Simpler methoxy substituent |
| 5-Bromo-2-methylbenzene-1-sulfonyl chloride | 69321-56-8 | C₇H₆BrClO₂S | 269.54 | Has methyl instead of alkoxy substituent |
This comparative analysis demonstrates the structural diversity within this class of compounds, with variations primarily in the nature and complexity of the alkoxy substituents .
Reactivity Comparison
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Steric accessibility of the reactive center
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Electronic properties of the benzene ring
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Solubility characteristics in various reaction media
Research Applications
Pharmaceutical Development
Sulfonyl chlorides like 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride serve as important intermediates in pharmaceutical research, particularly in the development of:
Materials Science Applications
The unique structural features of this compound may also make it valuable in materials science applications, including:
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Development of specialty polymers
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Creation of surface-active agents
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Synthesis of materials with specific reactive functionalities
Future Research Directions
Based on the structural characteristics and reactivity profile of 5-Bromo-2-(2-ethoxyethoxy)benzene-1-sulfonyl chloride, several promising research directions emerge:
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Exploration of its potential as an intermediate in the synthesis of P-glycoprotein inhibitors for addressing multidrug resistance in cancer therapy
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Investigation of its utility in creating novel sulfonamide libraries for biological screening
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Development of more efficient and environmentally friendly synthesis methods
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Examination of structure-activity relationships through systematic modification of the alkoxy substituent
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Application in the development of novel phthalocyanine compounds for specialized applications
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